1-(1-Methyl-1H-indol-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUMTUNMRMQBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CN(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566592 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120160-29-4 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Methyl-1H-indol-4-yl)ethanone (CAS No. 120160-29-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1-Methyl-1H-indol-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characteristics, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Properties

1-(1-Methyl-1H-indol-4-yl)ethanone is an indole derivative with a methyl group at the nitrogen of the indole ring and an acetyl group at the 4-position. Its unique substitution pattern influences its electronic properties and reactivity, making it a valuable scaffold for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 120160-29-4 | Internal Search |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Synonyms | 4-Acetyl-1-methyl-1H-indole | N/A |

Synthesis and Mechanism

The primary synthetic route to 1-(1-Methyl-1H-indol-4-yl)ethanone involves the reaction of a corresponding carboxylic acid with an organometallic reagent. A detailed experimental protocol is outlined below.

Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone from 1-Methyl-1H-indole-4-carboxylic acid[3]

This synthesis proceeds via the nucleophilic addition of a methyl group from methyl lithium to the carboxylic acid of the indole starting material. The reaction is typically carried out in an anhydrous aprotic solvent under an inert atmosphere to prevent quenching of the highly reactive organolithium reagent.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-methyl-1H-indole-4-carboxylic acid (1.75 g) in dry tetrahydrofuran (50 ml).[3]

-

Cool the stirred solution to a temperature between -65°C and -55°C using a dry ice/acetone bath.[3]

-

Slowly add a 1.59M solution of methyl lithium in ether (13.8 ml) dropwise, ensuring the temperature remains within the specified range.[3]

-

After the addition is complete, allow the reaction mixture to gradually warm to 0°C over a period of 2 hours.[3]

-

Quench the reaction by carefully adding 50 ml of a saturated aqueous solution of ammonium chloride.[3]

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with dichloromethane (50 ml portions).[3]

-

Combine the organic layers and wash them twice with brine (50 ml portions).[3]

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]

-

Further purification can be achieved through column chromatography on silica gel.

Spectroscopic Data (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-methyl protons, and the acetyl methyl protons. The chemical shifts will be influenced by the electron-donating N-methyl group and the electron-withdrawing acetyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the acetyl group, the carbons of the indole ring, the N-methyl carbon, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1660-1700 cm⁻¹. Additional characteristic peaks for C-H and C-N stretching and bending vibrations of the indole ring will also be present.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the indole ring.

Reactivity and Potential Applications

The indole nucleus is a prominent scaffold in a vast number of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][4][5] The ethanone substituent at the 4-position of the 1-methyl-1H-indole core provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6]

Derivatives of similar indole structures have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for CAS number 120160-29-4 was not found in the available literature. However, based on the data for structurally similar compounds, the following general safety precautions should be observed.[7][8][9]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet. Always consult the most up-to-date safety information before handling any chemical.

References

-

Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. (n.d.). PrepChem.com. Retrieved from [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. Retrieved from [Link]

- Kumar, A., Kumar, D., Porwal, M., & Mishra, A. K. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery, 20(10), 1569-1584.

-

MATERIAL SAFETY DATA SHEET. (2018, March 27). Retrieved from [Link]

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Retrieved from [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2017). MDPI. Retrieved from [Link]

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). RJPBCS. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved from [Link]

-

One-pot synthesis of 4c from N-methyl indole A1 and cyclic azoalkene B1. (n.d.). ResearchGate. Retrieved from [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). Preprints.org. Retrieved from [Link]

-

Safety data sheet. (2025, May 19). Agilent. Retrieved from [Link]

-

Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. (n.d.). ChemRxiv. Retrieved from [Link]

-

Ethanone, 1-[1-methyl-3-(phenylmethyl)-1H-indol-2-yl]-, oxime. (n.d.). SpectraBase. Retrieved from [Link]

-

Ethanone, 1-(4-methoxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl)-. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of 1 -(1-Methyl-1H-indole-4-yl)ethanone. (n.d.). PrepChem.com. Retrieved from [Link]

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein J. Org. Chem., 13, 451-494.

-

Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). MDPI. Retrieved from [Link]

-

Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). Retrieved from [Link]

-

4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards. (2024, October 21). Stanford Chemicals. Retrieved from [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

-

4-Acetyl-1-methylcyclohexene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. orientjchem.org [orientjchem.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards_Chemicalbook [chemicalbook.com]

- 7. media.adeo.com [media.adeo.com]

- 8. fishersci.com [fishersci.com]

- 9. auro.de [auro.de]

4-acetyl-1-methylindole chemical structure and properties

An In-Depth Technical Guide to 4-Acetyl-1-methylindole: Synthesis, Properties, and Applications

Abstract

4-Acetyl-1-methylindole, a substituted indole derivative, represents a valuable molecular scaffold in the fields of medicinal chemistry and organic synthesis. The indole nucleus is a privileged structure, forming the core of numerous natural products and pharmaceutical agents, making its derivatives highly sought after for drug discovery programs.[1] This technical guide provides a comprehensive overview of 4-acetyl-1-methylindole, designed for researchers, scientists, and drug development professionals. It covers the molecule's chemical structure and physicochemical properties, details a robust synthetic methodology via Friedel-Crafts acylation with mechanistic insights, and outlines its spectroscopic signature. Furthermore, this guide explores its potential applications as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors, and concludes with essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

4-Acetyl-1-methylindole, systematically named 1-(1-methyl-1H-indol-4-yl)ethanone, is an aromatic heterocyclic compound. The structure consists of a 1-methylindole core with an acetyl group substituted at the C4 position of the benzene ring. This substitution pattern is of particular interest as functionalization at the C4 position of the indole scaffold is often a key step in the synthesis of complex alkaloids and targeted therapeutic agents.[2]

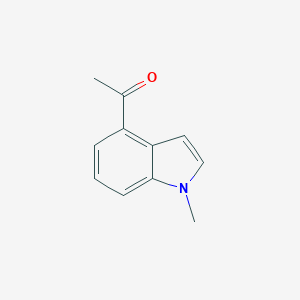

Figure 1. Chemical Structure of 4-Acetyl-1-methylindole.

Figure 1. Chemical Structure of 4-Acetyl-1-methylindole.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(1-methyl-1H-indol-4-yl)ethanone |

| CAS Number | 20655-16-7 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| SMILES | CC(=O)c1cccc2c1c(C)cn2 |

| InChI Key | HYLFRICFKVJJOZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid or Light Yellow Liquid | [3] |

| Melting Point | 5 °C | [3] |

| Boiling Point | 267 °C (for 4-methylindole) | [3] |

| Density | 1.062 g/mL at 25 °C (for 4-methylindole) | [3] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. Limited solubility in water. | General chemical principles |

Note: Experimental data for 4-acetyl-1-methylindole is limited; some properties are referenced from the closely related compound 4-methylindole.

Synthesis and Mechanistic Insights

The synthesis of 4-acetyl-1-methylindole is most commonly achieved via the Friedel-Crafts acylation of 1-methylindole. This reaction is a cornerstone of organic chemistry for attaching acyl groups to aromatic rings.[4]

The Principle of Friedel-Crafts Acylation

The reaction involves the electrophilic aromatic substitution of 1-methylindole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron powder.[4][5]

Mechanism:

-

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich indole ring acts as a nucleophile, attacking the acylium ion. While electrophilic substitution on indoles typically favors the C3 position, the N-methylation in the substrate blocks this site from N-acylation competition and influences the electronic distribution.[6] Directing acylation to the C4 position on the benzene portion of the indole is challenging and often requires specific reaction conditions to overcome the higher reactivity of the pyrrole ring.

-

Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the aromatic system, yielding the final acetylated product.

The choice of catalyst and solvent is critical for optimizing yield and regioselectivity. Strong Lewis acids like AlCl₃ are effective but can be harsh.[4] Milder catalysts like iron powder have been shown to promote regioselective C3 acylation under solvent-free conditions and represent a greener alternative.[5]

Detailed Experimental Protocol: Synthesis of 4-acetyl-1-methylindole

This protocol is a representative procedure adapted from established methods for indole acylation.

Materials:

-

1-Methylindole (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M aq.)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

-

Slowly add acetyl chloride dropwise to the suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.

-

In a separate flask, dissolve 1-methylindole in anhydrous DCM.

-

Add the 1-methylindole solution dropwise to the activated acylating mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 4-acetyl-1-methylindole.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of 4-acetyl-1-methylindole.

Spectroscopic Characterization

Structural elucidation and confirmation of 4-acetyl-1-methylindole rely on standard spectroscopic techniques. The following are expected characteristics based on its structure and data from analogous compounds.[7][8]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | N-CH₃ (singlet) | ~3.8 ppm |

| CO-CH₃ (singlet) | ~2.7 ppm | |

| Aromatic Protons (multiplets/doublets) | 7.0 - 8.0 ppm | |

| ¹³C NMR | C=O (carbonyl) | ~198 ppm |

| Aromatic Carbons | 110 - 140 ppm | |

| N-CH₃ | ~33 ppm | |

| CO-CH₃ | ~27 ppm | |

| IR Spectroscopy | C=O stretch (strong) | ~1680 cm⁻¹ |

| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | |

| Aliphatic C-H stretch | ~2950-2850 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z = 173.08 |

Applications in Research and Drug Development

The indole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects.[1][9] 4-substituted indoles, in particular, are key precursors for many natural products and synthetic drugs.[2][10]

Intermediate for Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are critical targets in oncology. The c-Met kinase, for instance, is implicated in tumor growth and metastasis. Several potent c-Met kinase inhibitors feature a 4-substituted azaindole or indole core.[4] 4-Acetyl-1-methylindole serves as a valuable building block for synthesizing such inhibitors. The acetyl group can be chemically modified through various reactions (e.g., reduction, condensation, or as a handle for cross-coupling reactions) to build the more complex structures required for high-affinity binding to the kinase active site.

Potential Biological Activity

While specific studies on 4-acetyl-1-methylindole are not widely published, related indole structures are known to possess diverse bioactivities. For example, various indolinone derivatives are potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[11] The structural motif of 4-acetyl-1-methylindole makes it a candidate for screening in various biological assays, including those for anticancer, anti-inflammatory, and neuroprotective activities.

Caption: Logical relationship showing 4-acetyl-1-methylindole as a key intermediate for kinase inhibitors.

Safety and Handling

As with any laboratory chemical, 4-acetyl-1-methylindole should be handled with appropriate care, following standard safety protocols. Safety data is based on closely related indole compounds.[12][13][14]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid Measures:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

References

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition. Available at: [Link]

-

Wu, Q., Gao, P., & Yuan, Y. (2021). Natural products and drug derived from 4-substituted indoles. ResearchGate. Available at: [Link]

- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

-

Bansal, Y., & Silakari, O. (2014). Biomedical Importance of Indoles. PMC. Available at: [Link]

-

Thansandote, P., & Langer, P. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. Available at: [Link]

- Wiley-VCH. (n.d.). Supporting Information for "Palladium-Catalyzed 2-Arylation of Indoles with Boronic Acids under Aerobic Conditions".

- Sharma, D., & Kumar, D. (2020).

- Sdfine. (n.d.). INDOLE-3-ACETIC ACID (IAA)

-

AIP Publishing. (2018). Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. AIP Conference Proceedings. Available at: [Link]

-

ResearchGate. (n.d.). Asymmetric Friedel–Crafts alkylation of 1-methylindole with various aldehydes. ResearchGate. Available at: [Link]

- Fisher Scientific. (2025).

-

Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi. Available at: [Link]

- Andonian, A. (n.d.).

- Loba Chemie. (2023).

- ChemicalBook. (n.d.).

-

Billes, F., et al. (2009). Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

- Cole-Parmer. (2006).

-

Zhang, L., Yi, F., Zou, J., & Qu, S. (2013). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry. Available at: [Link]

-

NIST. (n.d.). 4-Acetylanisole IR Spectrum. NIST WebBook. Available at: [Link]

- Journal of King Saud University - Science. (2019). Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent.

-

Cheméo. (n.d.). Chemical Properties of N-Acetyl-2-methyl-indole. Cheméo. Available at: [Link]

-

PubChem. (n.d.). 4-Methylindole. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). 1-Methylindole. Wikipedia. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Organic Syntheses. Available at: [Link]

-

PubMed. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. Available at: [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available at: [Link]

- Benchchem. (2025). A Comparative Analysis of the Biological Activities of 1-Acetylindoline and N-Substituted Indolines.

- Diva-portal.org. (2021).

-

PMC. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC. Available at: [Link]

-

PubMed. (2014). Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. PubMed. Available at: [Link]

- Benchchem. (n.d.).

-

ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methylindole CAS#: 16096-32-5 [m.chemicalbook.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 1-methyl-4-acetylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-acetylindole, a substituted indole of interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. The guide covers the compound's molecular formula, molecular weight, and predicted physicochemical properties. It outlines robust synthetic strategies, including the N-methylation of 4-acetylindole and the Fischer indole synthesis, complete with detailed experimental protocols. Furthermore, it delves into the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry) based on established data for its isomers and precursors. The guide also discusses the potential applications and biological significance of the indole scaffold, providing context for the relevance of 1-methyl-4-acetylindole in drug discovery and development.

Introduction to the Indole Scaffold and 1-methyl-4-acetylindole

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in drug design. Substituted indoles, such as 1-methyl-4-acetylindole, offer a diverse chemical space for the development of novel therapeutic agents targeting a wide array of biological pathways.

1-methyl-4-acetylindole, specifically, is a derivative of indole featuring a methyl group at the N1 position and an acetyl group at the C4 position. The N-methylation can significantly alter the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The C4-acetyl group provides a handle for further chemical modifications and can also play a role in the molecule's interaction with biological targets.

Physicochemical Properties

The molecular formula of 1-methyl-4-acetylindole is C₁₁H₁₁NO. This is derived from the parent 4-acetylindole (C₁₀H₉NO) by the substitution of the hydrogen on the indole nitrogen with a methyl group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | Calculated |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | 1-(1-methyl-1H-indol-4-yl)ethanone | Systematically Derived |

| CAS Number | Not assigned |

Note: The molecular weight is consistent with its isomer, 1-(1-methyl-1H-indol-3-yl)ethanone[1].

Synthetic Methodologies

The synthesis of 1-methyl-4-acetylindole can be approached through two primary routes: the N-methylation of a pre-existing 4-acetylindole scaffold or the construction of the methylated indole ring system via a Fischer indole synthesis.

N-Methylation of 4-Acetylindole

This is a direct and often high-yielding approach, provided the starting material, 4-acetylindole, is available. The indole nitrogen is deprotonated with a suitable base to form an indolide anion, which then acts as a nucleophile to attack a methylating agent.

Diagram of N-Methylation Workflow

Caption: Workflow for the synthesis of 1-methyl-4-acetylindole via N-methylation.

Experimental Protocol: N-Methylation using Methyl Iodide [2][3]

This protocol is adapted from general procedures for the N-methylation of indoles.

-

Preparation: To a solution of 4-acetylindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the indolide anion.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-acetylindole.

Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. For 1-methyl-4-acetylindole, this would involve the acid-catalyzed cyclization of the N-methyl-N-(3-acetylphenyl)hydrazine with a suitable carbonyl compound that can provide the remaining two carbons of the pyrrole ring.

Diagram of Fischer Indole Synthesis Workflow

Caption: General workflow for the Fischer indole synthesis of 1-methyl-4-acetylindole.

Experimental Protocol: Fischer Indole Synthesis [4][5][6]

This is a generalized protocol. The specific choice of carbonyl compound and acid catalyst may require optimization.

-

Hydrazone Formation: A mixture of N-methyl-N-(3-acetylphenyl)hydrazine (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) is dissolved in a suitable solvent like ethanol or acetic acid. The mixture is heated to reflux for 1-2 hours to form the corresponding hydrazone.

-

Cyclization: After cooling, the solvent is removed under reduced pressure. The crude hydrazone is then added to a pre-heated acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at a temperature typically ranging from 80 to 120 °C.

-

Reaction Monitoring: The reaction is stirred at this temperature for 1-3 hours, with progress monitored by TLC.

-

Workup: The reaction mixture is cooled and then carefully poured into a beaker of ice water. The resulting precipitate is collected by filtration.

-

Purification: The crude solid is then dissolved in an organic solvent, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, washed with water, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the N-methyl protons, and the acetyl methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 3H | Aromatic protons (H5, H6, H7) |

| ~7.2 | d | 1H | Aromatic proton (H2) |

| ~6.8 | d | 1H | Aromatic proton (H3) |

| ~3.8 | s | 3H | N-CH₃ |

| ~2.6 | s | 3H | COCH₃ |

Note: These are estimated chemical shifts and may vary depending on the solvent used. The coupling patterns of the aromatic protons will provide further structural information.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~138 | C7a |

| ~130 | C3a |

| ~125-130 | Aromatic CH carbons |

| ~100-110 | Aromatic CH carbons |

| ~33 | N-CH₃ |

| ~28 | COCH₃ |

Note: These are approximate chemical shifts and are useful for confirming the carbon skeleton of the molecule.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak ([M]⁺) for 1-methyl-4-acetylindole would be observed at an m/z of 173. A prominent fragment ion would be expected at m/z 158, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would likely appear at m/z 130, resulting from the loss of the entire acetyl group ([M-COCH₃]⁺).

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-methyl-4-acetylindole is dictated by the indole nucleus and the acetyl substituent. The indole ring can undergo further electrophilic substitution, although the N-methylation and the acetyl group will influence the position of subsequent reactions. The acetyl group itself can undergo various transformations, such as reduction to an alcohol, oxidation, or conversion to other functional groups, providing a gateway to a variety of other derivatives.

The indole scaffold is a key component in many drugs, and derivatives of 1-methyl-4-acetylindole could be explored for a range of biological activities, including but not limited to:

-

Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The indole nucleus is found in several compounds with antibacterial and antifungal properties.

-

Central Nervous System (CNS) Active Agents: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a common motif in drugs targeting the CNS.

Conclusion

1-methyl-4-acetylindole is a synthetically accessible indole derivative with potential for further chemical exploration and biological evaluation. This guide has provided a detailed overview of its fundamental properties, robust synthetic protocols, and predicted spectroscopic characteristics. While direct experimental data remains to be fully reported in the literature, the information compiled here, based on well-established chemical principles and data from analogous compounds, provides a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development. Further investigation into the synthesis and biological activity of 1-methyl-4-acetylindole is warranted to fully elucidate its potential.

References

- Bruker. (n.d.). Bruker 500 MHz NMR spectrometer.

-

Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]

- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.

- ChemSynthesis. (n.d.). methyl 1-acetyl-1H-indole-4-carboxylate.

- Wiley-VCH. (n.d.).

- SciSpace. (2003). Fischer indole synthesis in the absence of a solvent.

- BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.

- ResearchGate. (n.d.).

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (n.d.).

- Juniper Publishers. (2025).

- ResearchGate. (2025).

- SpectraBase. (n.d.). Ethanone, 1-[1-methyl-3-(phenylmethyl)-1H-indol-2-yl]-, oxime - Optional[13C NMR].

- Journal of King Saud University - Science. (n.d.).

- Bentham Science Publishers. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)

- Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions....

- BenchChem. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-indol-3-yl)-1-ethanone.

- BenchChem. (n.d.).

- RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity.

- SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles....

- Sigma-Aldrich. (n.d.). 1-(1-methyl-1H-indol-3-yl)-1-ethanone.

- National Institute of Standards and Technology. (n.d.). N-Acetylindole.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Journal of the Indian Chemical Society. (n.d.). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes....

- SpectraBase. (n.d.). Ethanone, 1-(4-methoxy-1-methyl-1H-indol-2-yl)-2-(methylsulfonyl)- - Optional[MS (GC)] - Spectrum.

- ScienceDirect. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl)

- PubMed. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone.

- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-.

- ResearchGate. (n.d.).

- PubMed. (2024). Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine-Indole as a Potential Antidiabetic Agent....

- MDPI. (2021). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs....

- Royal Society of Chemistry. (n.d.).

Sources

- 1. 1-(1-methyl-1H-indol-3-yl)-1-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

The Positional Isomerism of 1-Methylindole Acetyl Derivatives: A Comparative Analysis of 3-Acetyl and 4-Acetyl Isomers

As a Senior Application Scientist in heterocyclic chemistry and drug design, I frequently encounter the profound impact that positional isomerism exerts on molecular behavior. In the context of indole derivatives—a privileged scaffold in medicinal chemistry—the placement of an acyl group dictates not only the synthetic strategy required but also the fundamental electronic architecture and pharmacological trajectory of the molecule.

This technical guide provides an in-depth analysis of the differences between 1-methyl-3-acetylindole and 1-methyl-4-acetylindole , exploring the causality behind their electronic properties, detailing self-validating synthetic protocols, and examining their divergent applications in drug development.

Electronic Architecture & Causality of Positional Isomerism

The indole core is an electron-rich heteroaromatic system. However, the electron density is not distributed equally. The highest occupied molecular orbital (HOMO) coefficient is localized predominantly at the C3 position of the pyrrole ring, making it the kinetic and thermodynamic sink for electrophilic attack[1].

The 3-Acetyl Isomer: A "Push-Pull" System

When an acetyl group is introduced at the C3 position (1-methyl-3-acetylindole), it enters into direct conjugation with the lone pair of the N1 nitrogen. This creates a vinylogous amide system. The nitrogen acts as a strong electron donor ("push"), and the carbonyl oxygen acts as an electron acceptor ("pull").

-

Causality: This resonance stabilization significantly reduces the double-bond character of the C=O bond, which is directly observable via a lower infrared (IR) stretching frequency. Furthermore, this conjugation restricts rotation around the C3–carbonyl bond, locking the molecule into specific planar conformations that are critical for receptor binding (e.g., in synthetic cannabinoids).

The 4-Acetyl Isomer: Cross-Conjugation

Conversely, the C4 position is located on the benzenoid ring. An acetyl group at C4 (1-methyl-4-acetylindole) lacks direct resonance stabilization from the N1 lone pair. The relationship is cross-conjugated.

-

Causality: Because the nitrogen lone pair cannot delocalize into the C4 carbonyl without disrupting the aromaticity of the entire benzene ring, the acetyl group behaves as a standard aryl ketone. The C=O bond retains its full double-bond character, resulting in a higher IR stretching frequency and distinct nuclear magnetic resonance (NMR) chemical shifts.

Fig 1: Electronic resonance pathways demonstrating C3 push-pull vs C4 cross-conjugation.

Comparative Quantitative Data

To provide a clear analytical framework, the structural and spectroscopic differences between the two isomers are summarized below. These metrics serve as primary validation checkpoints during synthesis.

| Property | 1-Methyl-3-acetylindole | 1-Methyl-4-acetylindole |

| Substitution Ring | Pyrrole ring (C3) | Benzenoid ring (C4) |

| Electronic Nature | Vinylogous amide | Aryl ketone |

| IR C=O Stretch (cm⁻¹) | ~1620 - 1640 | ~1675 - 1685 |

| ¹³C NMR (C=O) (ppm) | ~193.0 | ~198.5 |

| Synthesis Strategy | Direct Electrophilic Aromatic Substitution | Directed Metalation / Cross-Coupling |

| Pharmacological Utility | Synthetic Cannabinoid Scaffold | Psilocin/Tryptamine Precursor[2] |

Regiospecific Synthetic Methodologies

The synthesis of these isomers requires entirely different strategic approaches due to the innate nucleophilicity of the indole core. Below are field-proven, self-validating protocols for each.

Protocol A: Synthesis of 1-Methyl-3-acetylindole via Friedel-Crafts Acylation

Because C3 is the most electron-rich site, direct is highly efficient[1][3].

Scientific Rationale: Using a Lewis acid (like AlCl₃ or ZrCl₄[4]) activates the acetyl chloride to form an acylium ion. The reaction must be kept at 0 °C initially to prevent acid-catalyzed polymerization of the indole ring, a common side reaction when working with electron-rich heterocycles[3].

Step-by-Step Workflow:

-

Preparation: Dissolve 1-methylindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

-

Activation: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise. Validation checkpoint: A transient color change (often orange/red) indicates the formation of the Lewis acid-indole complex.

-

Acylation: Dropwise add acetyl chloride (1.1 eq) over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3); the product will appear as a highly UV-active spot with a lower Rf than the starting material due to the polar carbonyl group.

-

Quenching: Carefully pour the mixture over crushed ice to safely hydrolyze the aluminum complex.

-

Isolation: Extract with CH₂Cl₂, wash with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 3-acetyl isomer.

Protocol B: Synthesis of 1-Methyl-4-acetylindole via Lithium-Halogen Exchange

Direct acylation at C4 is impossible without blocking C3. Therefore, a directed approach using 4-bromo-1-methylindole is required.

Scientific Rationale: Lithium-halogen exchange using tert-butyllithium generates a highly nucleophilic 4-lithioindole. If reacted directly with acetyl chloride, the intermediate would rapidly undergo over-addition to form a tertiary alcohol. To prevent this, a Weinreb amide (N-methoxy-N-methylacetamide) is used. It forms a stable tetrahedral intermediate that only collapses to the desired ketone upon aqueous quenching.

Step-by-Step Workflow:

-

Metalation: Dissolve 4-bromo-1-methylindole (1.0 eq) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath under rigorous argon protection.

-

Exchange: Dropwise add tert-butyllithium (1.7 M in pentane, 2.1 eq). Note: 2 equivalents are required as the first equivalent performs the exchange, and the second destroys the resulting tert-butyl bromide to prevent alkylation side reactions. Stir for 30 minutes.

-

Trapping: Add N-methoxy-N-methylacetamide (1.2 eq) dropwise. Stir at -78 °C for 1 hour.

-

Equilibration: Allow the reaction to gradually warm to room temperature over 2 hours to ensure complete conversion of the tetrahedral intermediate.

-

Quenching: Quench with saturated aqueous NH₄Cl. Validation checkpoint: The collapse of the Weinreb intermediate occurs here, releasing the ketone.

-

Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the 4-acetyl isomer.

Fig 2: Regiospecific synthetic workflows for 3-acetyl and 4-acetyl 1-methylindole isomers.

Pharmacological Divergence

The structural differences between these isomers dictate entirely different trajectories in drug discovery:

-

3-Acetyl Isomers (Cannabinoid Receptors): The 3-acylindole motif is the foundational pharmacophore for many synthetic cannabinoids (e.g., the JWH series). The planar, conjugated nature of the 3-acyl group allows the molecule to effectively mimic the spatial geometry of anandamide, binding with high affinity to the CB1 and CB2 receptors.

-

4-Acetyl Isomers (Serotonergic Receptors): The 4-position of the indole ring is critical in the biosynthesis and synthetic production of tryptamines[2]. 4-Acetylindoles are frequently utilized as advanced intermediates in the[5]. Substitution at the 4-position perfectly aligns with the hydrogen-bonding pockets of the 5-HT₂A serotonin receptors, a binding mode completely inaccessible to 3-substituted indoles due to steric clashing.

References

-

Ottoni, O., Neder, A. D. F., Dias, A. K. B., Cruz, R. P. A., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters (ACS Publications).[Link]

-

Guchhait, S. K., Kashyap, M., & Kamble, H. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry.[Link]

-

Shirota, O., et al. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Natural Products.[Link]

Sources

The Strategic Importance of C4-Substituted Indoles in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] While functionalization at positions C2, C3, and N1 is well-established, the strategic introduction of substituents at the C4 position of the indole nucleus has emerged as a powerful, albeit challenging, strategy for modulating pharmacological activity and optimizing drug-like properties. This technical guide provides an in-depth analysis of 4-substituted indole derivatives, intended for researchers, scientists, and drug development professionals. We will explore the nuanced synthetic methodologies that enable precise C4-functionalization, delve into the structure-activity relationships (SAR) that govern their therapeutic potential, and present case studies of their application in diverse disease areas, including oncology, neuropharmacology, and infectious diseases.

The Indole Nucleus: A Privileged Scaffold with Untapped Potential at C4

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active molecules.[3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing ligands that bind to a wide array of biological targets.[4] Historically, the inherent reactivity of the pyrrole ring has led to extensive exploration of substitutions at the C2 and C3 positions. However, the benzenoid portion of the indole, particularly the C4 position, has been less accessible, presenting both a challenge and a significant opportunity for drug discovery.

Functionalization at C4 allows for the introduction of substituents that project into new vectors of chemical space, enabling novel interactions with target proteins that are not achievable through modifications at other positions. This can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Navigating the Synthetic Landscape: Precision Engineering of the C4 Position

Achieving regioselective functionalization at the C4 position requires overcoming the intrinsic electronic preferences of the indole ring. In recent years, transition-metal-catalyzed C-H activation has become a dominant strategy for the direct and efficient modification of this challenging position.[5]

Directed C-H Functionalization: A Paradigm of Regiocontrol

The most successful approaches for C4-functionalization rely on the installation of a directing group (DG), typically at the C3 or N1 position, which positions a transition metal catalyst in close proximity to the C4-H bond, facilitating its activation.

A generalized workflow for this process is depicted below:

Caption: Generalized workflow for directed C4 C-H functionalization of indoles.

Weakly coordinating groups such as aldehydes, ketones, and amides at the C3 position have proven particularly effective.[5] For instance, the Prabhu group demonstrated that a trifluoroacetyl group at C3 directs rhodium(III)-catalyzed alkenylation specifically to the C4 position.[5] Interestingly, switching to a simple acetyl group under similar conditions resulted in exclusive C2-alkenylation, highlighting the critical role of the directing group's electronic properties in controlling regioselectivity.[5]

Representative Protocol: Rh(III)-Catalyzed C4-Alkylation of 3-Acetylindole with Cyclopropanols

This protocol is adapted from methodologies demonstrating weak chelation-assisted C4-alkylation via sequential C-H/C-C bond activation.[6][7]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add 1-(1-benzyl-1H-indol-3-yl)ethan-1-one (0.1 mmol, 1.0 equiv.), 1-benzylcyclopropan-1-ol (0.2 mmol, 2.0 equiv.), [Cp*RhCl2]2 (3 mol %), and Cu(OAc)2·H2O (0.05 mmol, 0.5 equiv.).

-

Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (1.0 mL) to the tube.

-

Inert Atmosphere: Seal the tube and purge with dry nitrogen gas for 5 minutes.

-

Reaction: Place the reaction tube in a preheated oil bath at 50 °C and stir for 5 hours.

-

Workup: After completion (monitored by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired C4-alkylated indole product.

Causality: The choice of a rhodium catalyst is crucial for its ability to coordinate with the weakly directing acetyl group. The copper acetate acts as an oxidant in the catalytic cycle. TFE is an effective solvent that can stabilize the cationic intermediates formed during the C-H activation step. This method showcases a practical approach to forging C-C bonds at the C4 position with high regioselectivity.[6][7]

Structure-Activity Relationships (SAR) and Therapeutic Applications

The introduction of substituents at the C4 position can profoundly influence the biological activity of indole derivatives across various therapeutic areas.

4-Substituted Indoles in Oncology

The indole scaffold is a key component of many anticancer agents.[4][8] Modifications at the C4 position have led to the discovery of potent and selective compounds. For example, novel 6,7-annulated-4-substituted indoles have demonstrated significant antiproliferative activity against L1210 leukemia cells, with some compounds showing efficacy in the low micromolar range.[9]

| Compound Type | Target/Cell Line | Key C4-Substituents | Reported Activity (IC50) | Reference |

| Indole-acrylamide | Tubulin Polymerization | Acrylamide moiety | 5.0 µM (Huh7 cells) | [10] |

| Indole-furanone | Tubulin Polymerization | Substituted furanone | 0.6 µM (U-937 cells) | [10] |

| Indole-curcumin | HeLa, A549, Hep-2 | Methoxy-substituted curcumin | 4-15 µM | [10] |

| 6,7-annulated indole | L1210 leukemia | Various aryl/heteroaryl | Low µM range | [9] |

Neuropharmacology: Targeting Serotonin Receptors and Beyond

The structural similarity of the indole nucleus to serotonin has made it a foundational scaffold for agents targeting the central nervous system (CNS). 4-substitution can fine-tune receptor subtype selectivity and agonist/antagonist activity.

Many psychedelic agents are 4-substituted indole derivatives, acting as agonists or partial agonists at serotonin 5-HT2A receptors.[11] Furthermore, derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been developed as neuroprotective agents and antioxidants, with substitutions on the indole's benzene ring playing a key role in their efficacy.[12][13]

The general relationship between C4 substitution and serotonergic activity can be visualized as follows:

Caption: SAR trends for 4-substituted indoles at serotonin receptors.

Anti-inflammatory and Antiviral Applications

4-substituted indole derivatives have also shown promise as anti-inflammatory agents. A series of 4-indole-2-arylaminopyrimidine derivatives exhibited potent inhibition of LPS-induced IL-6 and IL-8 production, with activity superior to the standard drug indomethacin.[14] In the realm of antiviral research, lead optimization of bisindole scaffolds, where substitution patterns on the indole ring are critical, has yielded potent HIV-1 fusion inhibitors targeting the gp41 hydrophobic pocket.[15]

Case Study: 4-Aminoindole as a Versatile Building Block

4-Aminoindole is a particularly valuable intermediate for the synthesis of a diverse range of biologically active molecules.[16][17] Its primary amine handle allows for a wide variety of subsequent chemical transformations.

Synthesis of 4-Aminoindole

A common and reliable method for the preparation of 4-aminoindole is the reduction of 4-nitroindole.[17]

Protocol: Reduction of 4-Nitroindole

-

Setup: In a round-bottom flask, dissolve 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL).

-

Reagent Addition: Add iron powder (1.20 g, 21.58 mmol) followed by acetic acid (2.47 mL, 43.19 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 14 hours.

-

Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.

-

Extraction: Disperse the residue in a mixture of water and ethyl acetate. Transfer to a separatory funnel and perform liquid-liquid extraction.

-

Isolation: Collect the ethyl acetate layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-aminoindole.[17]

Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material (4-nitroindole) and the appearance of the product (4-aminoindole). The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.

Applications of 4-Aminoindole in Drug Discovery

4-Aminoindole serves as a reactant for preparing:

-

Inhibitors of bacterial thymidylate synthase.

-

Protein kinase C (PKC) inhibitors.

-

Anticancer and antiviral agents. [16]

-

Ligands for the serotonin transporter and 5-HT1A receptors.

Conclusion and Future Outlook

The functionalization of the C4 position of the indole nucleus represents a sophisticated and highly effective strategy in modern medicinal chemistry. Advances in synthetic organic chemistry, particularly transition-metal-catalyzed C-H activation, have rendered this once-difficult position accessible for derivatization.[18][19] The resulting 4-substituted indole derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, neuropharmacology, and anti-inflammatory research.[9][12][14]

The causality is clear: by introducing substituents at the C4 position, medicinal chemists can probe novel regions of chemical space, leading to enhanced potency, improved selectivity, and optimized pharmacokinetic properties. As synthetic methodologies become more robust and our understanding of the SAR of these compounds deepens, we can expect the strategic use of C4-substituted indoles to play an increasingly pivotal role in the development of next-generation therapeutics.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs is provided below.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Google Scholar.

-

Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. (2017). Organic Letters. [Link]

-

C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). (n.d.). PubMed Central. [Link]

-

Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. (2025). Organic Letters. [Link]

-

Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). ResearchGate. [Link]

-

Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). Royal Society of Chemistry. [Link]

-

Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. (n.d.). PubMed Central. [Link]

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (n.d.). PubMed Central. [Link]

-

Rhodium(III)-Catalyzed Regioselective C4 Alkylation of Indoles with Nitroalkenes. (2024). ResearchGate. [Link]

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). PubMed Central. [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). ResearchGate. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PubMed Central. [Link]

-

Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. (2024). Journal of Pharmaceutical Sciences and Research. [Link]

-

C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. (2025). Organic Letters. [Link]

-

Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation. (2022). ACS Publications. [Link]

-

Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. (2017). AIP Publishing. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central. [Link]

-

Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025). Preprints.org. [Link]

-

Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C–H/C–C Bond Activation. (2022). Organic Letters. [Link]

-

Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. (2017). Bentham Science. [Link]

-

C4–H indole functionalisation: precedent and prospects. (2018). PubMed Central. [Link]

-

Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. (2025). ACS Medicinal Chemistry Letters. [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

Synthesis of 4‐Aminopyrido[3,2‐b]indole Derivatives. (n.d.). Sci-Hub. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. (2017). AIP Publishing. [Link]

- Substituted indoles with serotonin receptor affinity, process for their preparation and pharmaceutical compositions containing them. (n.d.).

-

Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry. [Link]

-

The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. (1995). PubMed. [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). PubMed. [Link]

- Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. (n.d.). Google Scholar.

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024). MDPI. [Link]

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. [Link]

-

Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-aminopyrido[3,2-b]indole derivatives. (2006). R Discovery. [Link]

-

Indole Derivatives as Anti-Lung Cancer Agents. (2021). Encyclopedia.pub. [Link]

-

Natural products and drug derived from 4‐substituted indoles. (n.d.). ResearchGate. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. [Link]

-

4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. (2007). PubMed. [Link]

-

A new synthetic route to pyrroloquinolines and pyrroloindoles. (n.d.). ResearchGate. [Link]

-

Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (2022). PubMed Central. [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. 4-Aminoindole | 5192-23-4 [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Technical Whitepaper & Advanced Safety Profile: 1-(1-Methyl-1H-indol-4-yl)ethanone

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Document Type: In-Depth Technical Guide & Enhanced Safety Data Sheet (SDS)

Executive Summary & Pharmacochemical Context

1-(1-Methyl-1H-indol-4-yl)ethanone (CAS: 120160-29-4) is a highly specialized aromatic ketone and a privileged scaffold in modern drug discovery[1]. Featuring an indole core with an N-methyl substitution and an acetyl group at the C4 position, this compound serves as a critical intermediate in the synthesis of neurotropic agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators[2].

As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic compliance. Understanding the structural dynamics of the molecule—specifically the lipophilicity imparted by the N-methyl group and the electrophilic potential of the ethanone moiety—is essential for both experimental reproducibility and laboratory safety. This guide synthesizes standard SDS protocols with field-proven mechanistic insights to provide a comprehensive operational framework.

Physicochemical Profiling & Structural Dynamics

The physical properties of 1-(1-Methyl-1H-indol-4-yl)ethanone dictate its behavior in both biological assays and environmental exposure scenarios. The N-methylation eliminates the hydrogen-bond donating capacity of the indole nitrogen, significantly increasing the molecule's hydrophobicity compared to unsubstituted indoles[3].

Quantitative Data Summary

| Property | Value / Specification | Mechanistic Implication |

| Chemical Name | 1-(1-Methyl-1H-indol-4-yl)ethanone | N-methyl limits H-bonding; C4 acetyl directs ortho/para reactivity. |

| CAS Number | 120160-29-4 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₁₁H₁₁NO | Defines the mass balance for stoichiometric calculations. |

| Molecular Weight | 173.21 g/mol | Low molecular weight facilitates rapid membrane permeation[3]. |

| Appearance | White to off-white solid | Visual indicator of purity; discoloration implies oxidative degradation. |

| Solubility | Soluble in DMSO, DMF, DCM | High lipophilicity requires aprotic polar solvents for stock solutions. |

Advanced Toxicological Assessment (The "SDS" Core)

Standard safety data sheets often list hazards without explaining the underlying chemical etiology. The hazard profile of 1-(1-Methyl-1H-indol-4-yl)ethanone is directly linked to its structure[4].

-

Acute Toxicity (Oral) - Category 4 (H302): The lipophilic indole core allows for rapid absorption through the gastrointestinal mucosa. Once systemic, hepatic cytochrome P450 enzymes may metabolize the acetyl group, potentially generating reactive intermediates.

-

Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): The compound can partition into the lipid bilayers of the stratum corneum and corneal epithelium. The carbonyl oxygen of the ethanone group acts as a hydrogen-bond acceptor, disrupting local cellular hydration shells and causing acute inflammation.

-

Specific Target Organ Toxicity - Single Exposure (H335): Aerosolized particulates can irritate the respiratory tract due to localized deposition and subsequent cellular membrane disruption[4].

Standard Operating Procedure: Safe Handling & Spill Mitigation

To ensure a self-validating safety system, the following protocol integrates containment with analytical verification.

Step 1: Risk Assessment & PPE Deployment

-

Action: Don standard PPE, explicitly including nitrile gloves (minimum 0.12 mm thickness) and an N95/P100 particulate respirator.

-

Causality: Nitrile is mandated because latex offers insufficient permeation resistance against lipophilic aromatic compounds. The respirator prevents inhalation of micro-particulates which can trigger H335 respiratory irritation.

Step 2: Containment & Neutralization

-

Action: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use water.

-

Causality: Water will not dissolve the hydrophobic compound and will only spread the contamination area.

Step 3: Recovery & Decontamination

-

Action: Sweep the absorbed mixture into a sealed, chemically resistant hazardous waste container. Wash the affected surface with a 10% ethanol/water solution, followed by a mild detergent.

-

Causality: The ethanol acts as a co-solvent to break the hydrophobic interaction between the indole derivative and the benchtop surface, allowing the detergent micelles to encapsulate the residue.

Step 4: System Validation (Verification)

-

Action: Swab the decontaminated area and analyze via UV-Vis spectroscopy (monitoring for aromatic absorbance near 280 nm).

-

Causality: This self-validating step ensures zero residual chemical presence, confirming the efficacy of the decontamination process before resuming normal laboratory operations.

Figure 1: Systematic workflow for the containment and decontamination of indole derivative spills.

Pharmacological Application: In Vitro Receptor Binding Protocol

Because 1-(1-Methyl-1H-indol-4-yl)ethanone is structurally analogous to known synthetic GPCR modulators (such as cannabinoid or serotonin receptor ligands)[2], it is frequently utilized in high-throughput screening (HTS) assays. The following protocol outlines a self-validating workflow for preparing this compound for cellular assays.

Step 1: Stock Solution Formulation

-

Action: Dissolve the solid compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

-

Causality: The high dielectric constant and aprotic nature of DMSO perfectly solvate the hydrophobic methyl-indole core without hydrolyzing the C4-ethanone group.

Step 2: Serial Dilution Matrix

-

Action: Perform a 10-point, 3-fold serial dilution in assay buffer (e.g., HBSS with 20 mM HEPES). Ensure the final DMSO concentration in the cellular well does not exceed 0.1% (v/v).

-

Causality: Limiting DMSO to ≤0.1% prevents solvent-induced cytotoxicity, ensuring that any observed cellular response is exclusively driven by the indole ligand.

Step 3: Cellular Incubation & Self-Validation

-

Action: Incubate the ligand with the target cell line (e.g., CHO cells expressing the target GPCR) for 45 minutes at 37°C. Include a vehicle-only well (0.1% DMSO) and a known reference agonist well.

-

Causality: The vehicle well validates the baseline noise (negative control), while the reference agonist validates the biological responsiveness of the cells (positive control), creating a closed, self-validating experimental loop.

Step 4: Signal Quantification

-

Action: Lyse the cells and measure downstream secondary messengers (e.g., cAMP accumulation via TR-FRET or calcium flux via Fluo-4 AM).

Figure 2: Proposed pharmacodynamic signaling pathway for indole-based GPCR modulators.

References

- Leyan. "1H-吲哚-4-基)乙烷-1-酮 (CAS: 120160-29-4)".

- PubChem. "1-(3-Methyl-1H-indol-1-yl)ethanone | C11H11NO | CID 31979".

- MedChemExpress. "1-(1-Methyl-1H-indol-3-yl)-2-(1-naphthalenyl)ethanone | Cannabinoid Receptor".

- ChemScene. "50614-86-3 | 1-(1H-Indol-4-yl)ethanone".

Sources

The Solvation Dynamics of 4-Acetyl-1-methylindole: A Comprehensive Technical Guide

As a Senior Application Scientist overseeing early-stage drug development and synthetic workflows, I frequently encounter formulation and purification challenges involving substituted heterocyclic compounds. 4-Acetyl-1-methylindole (CAS: 120160-29-4) is a highly versatile building block in medicinal chemistry. However, to effectively utilize this compound in high-throughput screening (HTS) assays or scale-up synthesis, one must deeply understand its solvation thermodynamics.

This whitepaper provides an authoritative analysis of the solubility profile of 4-acetyl-1-methylindole, explaining the mechanistic causality behind its solvent interactions, backed by empirical data and validated laboratory protocols.

Structural Causality: The Thermodynamics of Solvation

To predict and manipulate the solubility of 4-acetyl-1-methylindole, we must first deconstruct its chemical topology. The solubility of any organic molecule is a thermodynamic competition between the energy required to disrupt its solid-state crystal lattice and the energy released upon solvation.

The Role of N-Methylation

Unsubstituted indoles possess a secondary amine (N-H) that acts as a strong hydrogen bond donor, leading to robust intermolecular hydrogen bonding networks in the solid state[1]. By introducing a methyl group at the 1-position, we eliminate this hydrogen bond donor capacity. This structural modification drastically lowers the crystal lattice energy (enthalpy of fusion) and increases the molecule's inherent lipophilicity, shifting its solubility preference toward aprotic and non-polar organic solvents.

The Influence of the 4-Acetyl Group

While the indole core is highly lipophilic and aromatic, the acetyl group at the 4-position introduces a localized dipole moment and a strong hydrogen bond acceptor (the carbonyl oxygen). This makes the molecule highly responsive to polar aprotic solvents (like DMSO and DMF), which can stabilize the dipole without needing to donate protons. Consequently, many indole derivatives require initial dissolution in DMSO or DMF before introduction into aqueous media[2].

Fig 1: Structure-property relationships governing the solubility of 4-acetyl-1-methylindole.

Quantitative Solubility Profile

Based on the structural heuristics of N-methylated and acetylated indole derivatives, the following table summarizes the expected quantitative solubility across various solvent classes. This data is critical for selecting the appropriate solvent for extraction, crystallization, or biological assay preparation [3].

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Expected Solubility Range | Application / Notes |

| Polar Aprotic | DMSO, DMF | 36.7 - 46.7 | > 50 mg/mL (Highly Soluble) | Ideal for primary stock solutions (e.g., 10-50 mM) for HTS assays. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | 4.8 - 8.9 | > 30 mg/mL (Highly Soluble) | Excellent for liquid-liquid extraction and column chromatography loading. |

| Polar Protic | Methanol, Ethanol | 24.3 - 32.7 | 10 - 20 mg/mL (Moderately Soluble) | Good for recrystallization workflows when paired with a non-polar anti-solvent. |

| Non-Polar | Hexane, Heptane | ~ 2.0 | < 5 mg/mL (Poorly Soluble) | Acts as an effective anti-solvent to crash out the compound during purification. |